

Comparative Analysis of SOS1 Inhibitors: Sos1-IN-6 in Focus

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Compound of Interest

Compound Name: *Sos1-IN-6*

Cat. No.: *B12411741*

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This guide provides a comparative analysis of the novel SOS1 inhibitor, **Sos1-IN-6**, alongside other well-characterized inhibitors of the Son of Sevenless 1 (SOS1) protein. SOS1 is a crucial guanine nucleotide exchange factor (GEF) that activates RAS proteins, making it a compelling target in RAS-driven cancers. This document summarizes key performance data, details experimental methodologies for pivotal assays, and visualizes the underlying signaling pathways and experimental workflows.

Performance Data of SOS1 Inhibitors

The following tables summarize the in vitro potency of **Sos1-IN-6**, BI-3406, and BAY-293, key small molecule inhibitors targeting the SOS1-KRAS interaction.

Table 1: Biochemical Potency of SOS1 Inhibitors

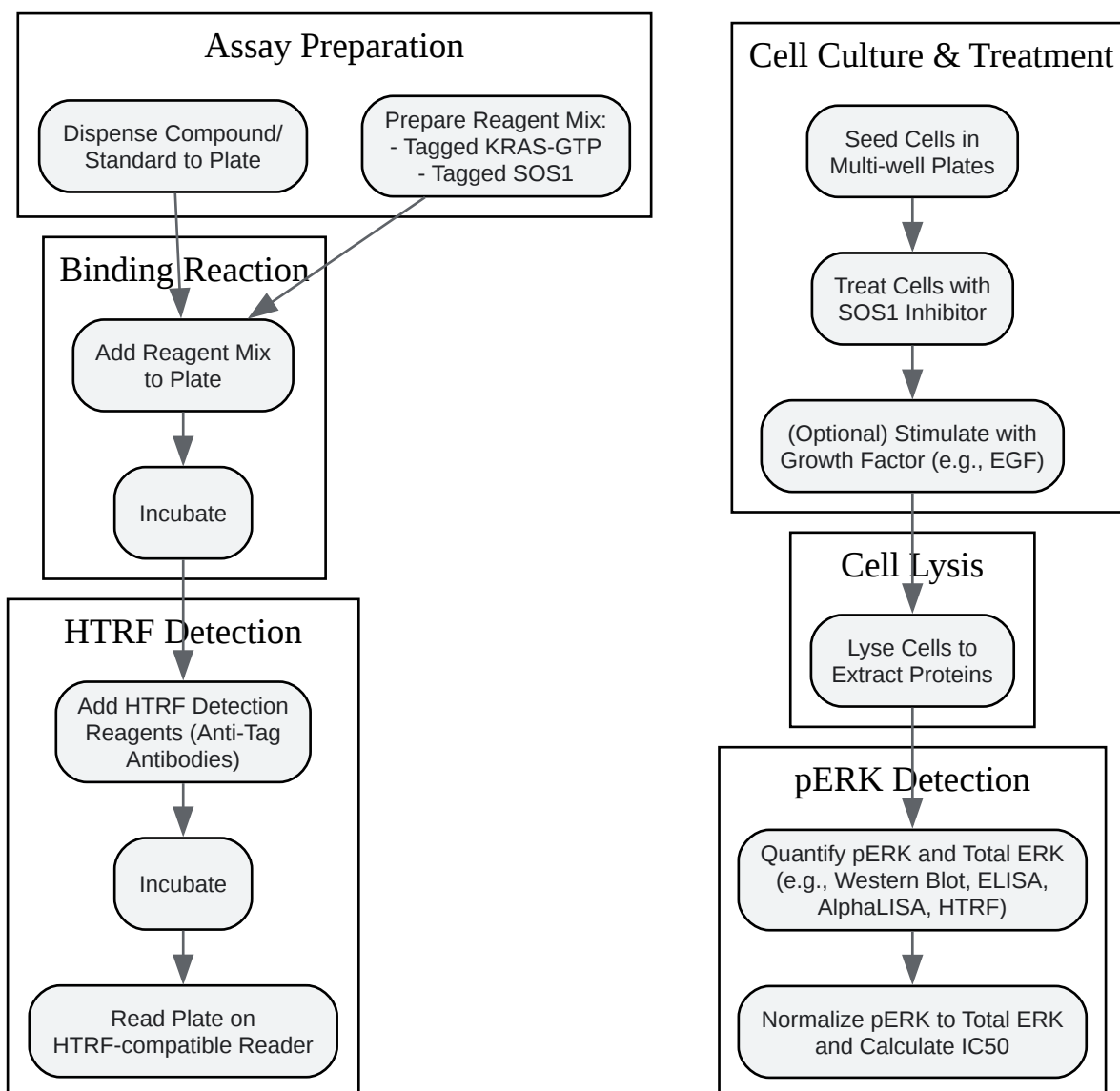
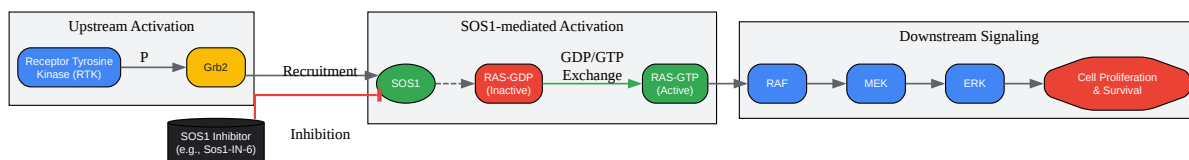
Inhibitor	Assay Type	Target	IC50 (nM)	Reference
Sos1-IN-6	Biochemical	SOS1-G12D	14.9	[1]
Biochemical	SOS1-G12V	73.3	[1]	
BI-3406	Biochemical	SOS1-KRAS Interaction	6	[2]
BAY-293	Biochemical	KRAS-SOS1 Interaction	21	[3]

Table 2: Cellular Activity of SOS1 Inhibitors

Inhibitor	Assay Type	Cell Line	Target Pathway	IC50 (nM)	Reference
BI-3406	Cellular	NCI-H358 (KRAS G12C)	pERK formation	4	[4]
3D Cell Proliferation	KRAS mutant cancer cells	Cell Growth	16-52	[5]	
BAY-293	Cellular	K-562 (KRAS WT)	pERK inhibition	61	[6]
Cellular	Calu-1 (KRAS G12C)	pERK inhibition	2100	[6]	
Antiproliferative	K-562, MOLM-13 (KRAS WT)	Cell Proliferation	1090, 995	[7]	[7]
Antiproliferative	NCI-H358, Calu-1 (KRAS G12C)	Cell Proliferation	3480, 3190	[7]	

Signaling Pathway and Mechanism of Action

SOS1 inhibitors act by disrupting the interaction between SOS1 and RAS, thereby preventing the exchange of GDP for GTP on RAS. This maintains RAS in its inactive state and inhibits downstream signaling through pathways like the MAPK/ERK cascade, which is crucial for cell proliferation and survival.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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